molecular formula C24H27N3O3 B15104298 3-(4-methoxyphenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}propan-1-one

3-(4-methoxyphenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}propan-1-one

Cat. No.: B15104298
M. Wt: 405.5 g/mol
InChI Key: ROBUTTDHXBJGJX-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}propan-1-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that combines a methoxyphenyl group, an indole moiety, and a piperazine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}propan-1-one typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Formation of the Methoxyphenyl Intermediate: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate aromatic compound.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Piperazine Coupling: The final step involves coupling the methoxyphenyl and indole intermediates with piperazine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carboxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl or 4-carboxyphenyl derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}propan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

    Pharmacology: It can be studied for its potential effects on different biological pathways and its interactions with various receptors.

    Material Science: It can be explored for its potential use in the development of new materials with unique properties, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors, including serotonin and dopamine receptors, which can modulate neurotransmitter activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)-1-{4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}propan-1-one is unique due to its combination of a methoxyphenyl group, an indole moiety, and a piperazine ring

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-[4-(1-methylindole-3-carbonyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C24H27N3O3/c1-25-17-21(20-5-3-4-6-22(20)25)24(29)27-15-13-26(14-16-27)23(28)12-9-18-7-10-19(30-2)11-8-18/h3-8,10-11,17H,9,12-16H2,1-2H3

InChI Key

ROBUTTDHXBJGJX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)N3CCN(CC3)C(=O)CCC4=CC=C(C=C4)OC

Origin of Product

United States

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